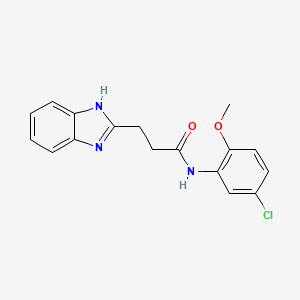![molecular formula C12H12BrNO4S B7588944 4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588944.png)
4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BTPM and has a molecular formula of C16H15BrN2O3S.
Wirkmechanismus
The exact mechanism of action of BTPM is not fully understood. However, studies have suggested that BTPM induces apoptosis in cancer cells by activating the caspase pathway. BTPM has also been shown to inhibit the growth of cancer cells by interfering with the cell cycle and inducing cell cycle arrest.
Biochemical and Physiological Effects:
BTPM has been shown to exhibit low toxicity towards normal cells while exhibiting potent anticancer activity against various cancer cell lines. BTPM has also been shown to exhibit antifungal activity against various fungal strains. In addition, BTPM has been shown to exhibit good stability under physiological conditions, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BTPM is its potent anticancer and antifungal activity. BTPM has also been shown to exhibit good stability under physiological conditions, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of BTPM is its relatively complicated synthesis method, which may limit its scalability for large-scale production.
Zukünftige Richtungen
There are several future directions for the further development of BTPM. One potential direction is the design and synthesis of novel BTPM analogs with improved pharmacological properties. Another potential direction is the development of BTPM-based drug delivery systems for targeted drug delivery. Furthermore, BTPM can be used as a building block for the synthesis of functionalized polymers and dendrimers, which can find applications in various fields such as catalysis, drug delivery, and material science.
Synthesemethoden
The synthesis of BTPM involves the reaction between 5-bromothiophene-2-carboxylic acid and morpholine-2-carboxylic acid in the presence of thionyl chloride and triethylamine. The resulting product is then subjected to a reaction with (E)-3-(dimethylamino)prop-2-enoyl chloride in the presence of triethylamine and catalytic amounts of 4-dimethylaminopyridine. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
BTPM has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, BTPM has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. BTPM has also been studied for its potential use as an antifungal agent. In drug discovery, BTPM has been used as a scaffold for the design and synthesis of novel compounds with improved pharmacological properties. In material science, BTPM has been used as a building block for the synthesis of functionalized polymers and dendrimers.
Eigenschaften
IUPAC Name |
4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO4S/c13-10-3-1-8(19-10)2-4-11(15)14-5-6-18-9(7-14)12(16)17/h1-4,9H,5-7H2,(H,16,17)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQOWLKBFRXGND-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C=CC2=CC=C(S2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(CN1C(=O)/C=C/C2=CC=C(S2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-bromothiophen-2-yl)methyl]-1-(2-chlorophenyl)methanamine](/img/structure/B7588870.png)
![N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine](/img/structure/B7588876.png)


![4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid](/img/structure/B7588884.png)

![4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588912.png)
![4-[(E)-3-(2,5-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588934.png)
![4-[3-(Tetrazol-1-yl)thiophene-2-carbonyl]morpholine-2-carboxylic acid](/img/structure/B7588942.png)

![4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B7588955.png)
![4-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588960.png)
![4-[(3-Propan-2-yloxyphenyl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B7588966.png)